molecular formula C16H14BrCl2N3O2 B2627724 N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide CAS No. 1375226-06-4

N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide

Cat. No.: B2627724
CAS No.: 1375226-06-4
M. Wt: 431.11
InChI Key: VOZAEUUJNFHBDL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo-substituted phenyl ring, a dichloropyridinyl group, and a formamidoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide typically involves multiple steps:

    Formation of the Bromo-Substituted Phenyl Intermediate: This step involves the bromination of 2-methylphenyl using bromine or a brominating agent under controlled conditions.

    Synthesis of the Dichloropyridinyl Intermediate: The dichloropyridinyl group can be synthesized through chlorination of pyridine derivatives using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Coupling Reaction: The final step involves coupling the bromo-substituted phenyl intermediate with the dichloropyridinyl intermediate in the presence of a formamidoacetamide moiety. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide: can be compared with other amide compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2,6-dichloro-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2N3O2/c1-9-7-10(17)3-5-12(9)20-14(23)8-22(2)16(24)11-4-6-13(18)21-15(11)19/h3-7H,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZAEUUJNFHBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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